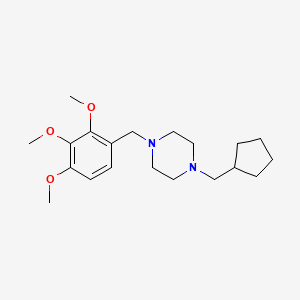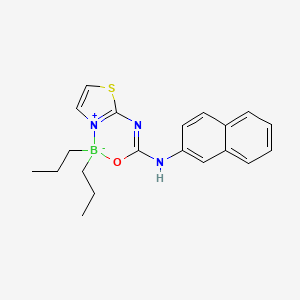
N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide is a useful research compound. Its molecular formula is C13H16ClN3O2 and its molecular weight is 281.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.0931045 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Related compounds such as (s)-n-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide have been found to interact with the mitogen-activated protein kinase 1 .
Mode of Action
Related compounds such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3c-pep) have been found to be potent dopamine transporter ligands, suggesting a possible interaction with the dopamine transporter .
Biochemical Pathways
Related compounds such as chlorpropham have been found to be metabolized by bacillus licheniformis nkc-1, yielding 3-chloroaniline and 4-chlorocatechol as intermediates .
Pharmacokinetics
Related compounds such as (s)-n-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1h-pyrazol-3-yl)-1h-pyrrole-2-carboxamide have been found to have unspecified absorption, distribution, metabolism, and elimination properties .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N~1~-(3-chlorophenyl)-1,4-piperidinedicarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and dioxygenases, which are involved in the degradation of similar compounds . These interactions often involve the binding of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide to the active sites of these enzymes, leading to either inhibition or activation of the enzymatic activity. Additionally, the compound may interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade into various metabolites over time, which can have different biological activities . Additionally, the long-term exposure to N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide in in vitro or in vivo studies may lead to cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo enzymatic degradation, resulting in the formation of metabolites that can be further processed by cellular pathways . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell. Additionally, the interactions of N1-(3-chlorophenyl)-1,4-piperidinedicarboxamide with metabolic enzymes can affect the activity of these enzymes, leading to changes in metabolic processes.
Propriétés
IUPAC Name |
1-N-(3-chlorophenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-10-2-1-3-11(8-10)16-13(19)17-6-4-9(5-7-17)12(15)18/h1-3,8-9H,4-7H2,(H2,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMNIINLURKLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-1,3-benzodioxol-5-yl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5134242.png)


![4-[1-(4-chlorophenyl)-4,9-dioxo-3-phenyl-4,9-dihydro-2H-benzo[f]isoindol-2-yl]benzenesulfonamide](/img/structure/B5134262.png)
![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5134267.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5134271.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5134283.png)
![N-[3-(benzoylamino)phenyl]-3-butoxybenzamide](/img/structure/B5134300.png)
![N-[3-(1H-imidazol-1-yl)propyl]cyclooctanamine](/img/structure/B5134306.png)
![3-{4-[(4-chlorophenyl)thio]butyl}-4(3H)-quinazolinone](/img/structure/B5134307.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5134309.png)

![2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5134327.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134334.png)
